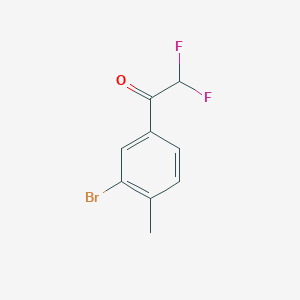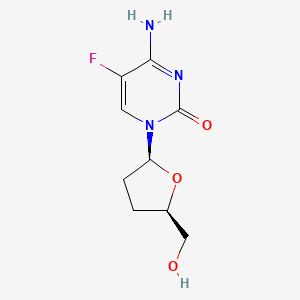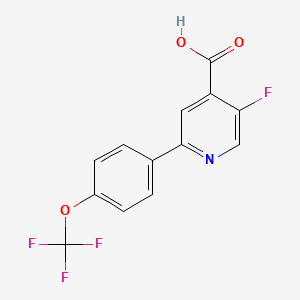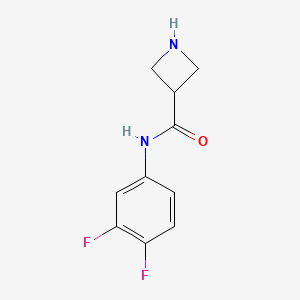
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8BrF2O It is a derivative of ethanone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position, while the ethanone moiety is substituted with two fluorine atoms
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone typically involves a multi-step process. One common method starts with the bromination of 4-methylacetophenone using bromine in the presence of aluminum chloride as a catalyst. The resulting 3-bromo-4-methylacetophenone is then subjected to fluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroethanone moiety .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in tert-butanol.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures. Palladium catalysts are commonly employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 1-(3-iodo-4-methylphenyl)-2,2-difluoroethanone.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone exerts its effects depends on its interaction with molecular targets. The bromine and difluoroethanone groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved vary depending on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone can be compared with other similar compounds such as:
1-(3-Bromo-4-methylphenyl)ethanone: Lacks the difluoroethanone moiety, which may result in different reactivity and applications.
1-(3-Bromo-4-methylphenylsulfonyl)morpholine: Contains a sulfonyl group and morpholine ring, leading to different chemical properties and uses .
Eigenschaften
Molekularformel |
C9H7BrF2O |
|---|---|
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
1-(3-bromo-4-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,9H,1H3 |
InChI-Schlüssel |
YKUXETNXDMVDLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)


![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)


![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)

![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)



